![molecular formula C23H23NO4 B2493303 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287286-39-7](/img/structure/B2493303.png)
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, related to our compound of interest, utilizes chiral building blocks like exo- and endo-norbornene amino acids to achieve optically pure amino acids, indicating a method to access stereochemically rich scaffolds for drug development (Caputo et al., 2006).
Molecular Structure Analysis
Structural studies of related azabicyclooctane derivatives, such as (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been conducted using IR and NMR spectroscopy, along with X-ray diffraction, to elucidate their complex molecular frameworks (Arias-Pérez et al., 2003). These studies provide insight into the conformation and electronic environment of such bicyclic compounds.
Chemical Reactions and Properties
The synthesis of peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the reactivity of these compounds in forming rigid dipeptide mimetics, critical for structure-activity relationship studies (Mandal et al., 2005).
Physical Properties Analysis
The conformational preferences and physical properties of related compounds, such as alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been investigated using both experimental and computational methods to understand their behavior under different conditions (Arias-Pérez et al., 2003).
Chemical Properties Analysis
The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles under various conditions reveals how the structural framework of azabicyclooctane derivatives influences their chemical transformations, offering a pathway to synthesize novel compounds with potential pharmacological activities (Ershov et al., 2001).
Scientific Research Applications
Synthesis and Structural Studies
Asymmetric Synthesis of Constrained Amino Acids : A method has been developed for synthesizing new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which are valuable as alpha,gamma- and alpha,delta-diamino acids with sterical constraints and alpha,alpha-disubstitution features (Caputo et al., 2006).
Conformationally Constrained Dipeptide Isosteres : Research has been conducted on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and alpha-amino acids, as conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Structural Analysis of Hydroxyesters : A series of alpha-hydroxyesters derived from this compound were synthesized and analyzed using spectroscopy and X-ray diffraction, aiding in understanding their structural properties (Arias-Pérez et al., 2003).
Chemical Modification and Reactivity
Synthesis of Stereoisomers : An efficient synthesis method has been developed for pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, providing insights into the chemical modification possibilities of this compound (Gelmi et al., 2007).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group has been utilized to protect hydroxy-groups in the context of synthesizing nucleic acid fragments, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Conformational Studies of Esters : Research on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid offers insights into the conformational preferences and stereoelectronic effects of such compounds (Diez et al., 1991).
Applications in Peptidomimetic Synthesis
Synthesis of Constrained Proline Analogue : A synthesis route has been developed for a new proline analogue with a bicyclic structure, showcasing potential applications in peptidomimetic synthesis (Casabona et al., 2007).
Synthesis of Bicyclic Compounds from Tartaric Acid and α‐Amino Acids : The synthesis of N-Fmoc-protected dipeptide isosteres and their subsequent oxidation to create novel, conformationally constrained α-amino acids shows their potential in designing peptidomimetics (Cini et al., 2002).
Future Directions
The synthesis of natural products containing highly strained trans-fused bicyclo ring systems like in this compound has been a topic of interest in recent years . The future research in this field could focus on developing new synthetic methods to access these types of compounds and exploring their potential applications .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHHLONCWZMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
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